Cas no 28575-34-0 ((3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid)
28575-34-0 structure
Product Name:(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid
CAS-Nr.:28575-34-0
MF:C31H57N5O9
MW:643.812389135361
MDL:MFCD00214071
CID:266499
PubChem ID:5481345
Update Time:2025-04-19
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid
- (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-b...
- (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-meth
- (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid
- ACETYL PEPSTATIN
- Acetyl-Pepstatin
- 5hvp
- Ac-Pepstain
- Ac-Val-Val-Sta-Ala-Sta
- N-Acetyl Pepstatin
- Pepsidin C
- Pepsidine C
- Pepstatin Ac
- Pepstatin acetate
- SCHEMBL10777706
- BDBM50368642
- Pepstatin A (acetate)
- Acetylpepstatin
- MFCD00214071
- 28575-34-0
- Pepstatin A, 1-(N-acetyl-L-valine)-
- J-017129
- CS-0033333
- AKOS027470304
- Pepsin inhibitor S-PI-D (8CI)
- DTXSID70182781
- S-PI (pepsin inhibitor)
- L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI)
- S-PI
- CHEMBL301728
- L-valinamide, N-acetyl-L-valyl-N-[(1S,2S)-4-[[(1S)-2-[[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-
- HY-P1436
- L-Alaninamide, N-acetyl-L-valyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]- (9CI)
- Pepsin inhibitor (Streptomyces naniwaensis)
- (3S,4S)-4-[(2S)-2-[(3S,4S)-4-[(2S)-2-[(2S)-2-acetamido-3-methylbutanamido]-3-methylbutanamido]-3-hydroxy-6-methylheptanamido]propanamido]-3-hydroxy-6-methylheptanoic acid
- DA-50147
- DA-50148
-
- MDL: MFCD00214071
- Inchi: 1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42)/t19-,21-,22-,23-,24-,27-,28-/m0/s1
- InChI-Schlüssel: WKYBEGDEGRCZNF-LBTYKNIQSA-N
- Lächelt: O[C@@H](CC(N[C@@H](C)C(N[C@H]([C@H](CC(=O)O)O)CC(C)C)=O)=O)[C@H](CC(C)C)NC([C@H](C(C)C)NC([C@H](C(C)C)NC(C)=O)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 643.41600
- Monoisotopenmasse: 643.41562841g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 45
- Anzahl drehbarer Bindungen: 20
- Komplexität: 1000
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topologische Polaroberfläche: 223Ų
Experimentelle Eigenschaften
- PSA: 223.26000
- LogP: 2.39550
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Sicherheitsinformationen
- WGK Deutschland:3
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BIMI7332-25mg |
Acetyl pepstatin |
28575-34-0 | 25mg |
£28.00 | 2025-02-19 | ||
| Apollo Scientific | BIMI7332-100mg |
Acetyl pepstatin |
28575-34-0 | 100mg |
£295.00 | 2023-06-14 | ||
| abcr | AB478399-25 mg |
Acetyl-Pepstatin |
28575-34-0 | 25mg |
€200.20 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-203802-1mg |
Acetyl-Pepstatin, |
28575-34-0 | 1mg |
¥1309.00 | 2023-09-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A938474-5mg |
Acetyl-Pepstatin |
28575-34-0 | 95% | 5mg |
¥540.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A938474-25mg |
Acetyl-Pepstatin |
28575-34-0 | 95% | 25mg |
¥1,619.10 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A938474-100mg |
Acetyl-Pepstatin |
28575-34-0 | 95% | 100mg |
¥5,399.10 | 2022-09-02 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203802-1 mg |
Acetyl-Pepstatin, |
28575-34-0 | 1mg |
¥1,309.00 | 2023-07-11 | ||
| abcr | AB478399-25mg |
Acetyl-Pepstatin; . |
28575-34-0 | 25mg |
€89.80 | 2024-08-03 | ||
| A2B Chem LLC | AB34228-1mg |
Acetyl-pepstatin |
28575-34-0 | ≥ 98% (HPLC) | 1mg |
$128.00 | 2024-04-20 |
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Verwandte Literatur
-
David Kessel,Adelaida Segarra Arroyo Photochem. Photobiol. Sci. 2007 6 1290
28575-34-0 ((3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid) Verwandte Produkte
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